![molecular formula C22H26N6O B2675510 2-(1H-benzo[d]imidazol-1-yl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide CAS No. 1904306-35-9](/img/structure/B2675510.png)
2-(1H-benzo[d]imidazol-1-yl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound contains several interesting functional groups, including a benzimidazole ring, a tetrahydroquinazoline ring, and a piperidine ring. These groups are common in many biologically active compounds, including pharmaceuticals .
Molecular Structure Analysis
The benzimidazole and tetrahydroquinazoline rings in the compound are aromatic, contributing to the compound’s stability. The piperidine ring is a common structural motif in many drugs and is known to influence binding to biological targets .Chemical Reactions Analysis
The compound contains several sites that could potentially undergo chemical reactions. For example, the nitrogen atoms in the benzimidazole and tetrahydroquinazoline rings could act as nucleophiles in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzimidazole and tetrahydroquinazoline rings would likely make the compound relatively stable and resistant to degradation .Applications De Recherche Scientifique
ACAT Inhibition for Cardiovascular Diseases
K-604, a compound with a structure featuring similar moieties (benzimidazole and acetamide), has been identified as a potent inhibitor of acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1. This enzyme is involved in cholesterol metabolism and its inhibition is thought to be beneficial for treating diseases like atherosclerosis. The specific compound showed significant selectivity for ACAT-1 over ACAT-2, suggesting potential therapeutic applications in cardiovascular diseases (Shibuya et al., 2018).
Antimicrobial Activities
Some benzimidazole derivatives have demonstrated good antimicrobial activities, indicating their potential as scaffolds for developing new antimicrobial agents. For instance, benzothiazole-based piperazine-dithiocarbamate derivatives showed inhibitory effects against various microbial strains, suggesting the compound's structure could be tailored for antimicrobial purposes (Mohsen et al., 2014).
Corrosion Inhibition
Benzimidazole derivatives have also been explored for their corrosion inhibition properties, showing effectiveness in protecting metals in corrosive environments. This application is significant for industries where metal longevity is critical (Yadav et al., 2016).
Anti-inflammatory and Anticancer Potential
Derivatives of benzimidazole have been synthesized and evaluated for their anti-inflammatory and anticancer activities. The structure-activity relationships of these compounds highlight their potential in developing new therapeutic agents for inflammation and cancer (Prajapat & Talesara, 2016).
Anticholinesterase Activity for Neurological Disorders
Benzothiazole derivatives have shown potential as anticholinesterase agents, suggesting their possible use in treating neurological disorders such as Alzheimer's disease. This activity is crucial for designing drugs that can improve cognitive functions by enhancing cholinergic transmission (Umar et al., 2019).
Orientations Futures
Propriétés
IUPAC Name |
2-(benzimidazol-1-yl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O/c29-21(13-28-15-25-19-7-3-4-8-20(19)28)26-16-9-11-27(12-10-16)22-17-5-1-2-6-18(17)23-14-24-22/h3-4,7-8,14-16H,1-2,5-6,9-13H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSNEUCXZAXENE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)CN4C=NC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
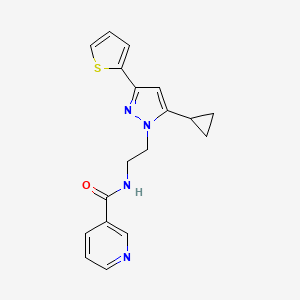
![6-isopentyl-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2675428.png)
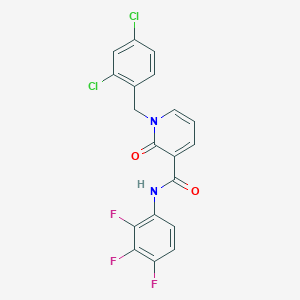
![N-(2,4-dimethoxyphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2675431.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2675432.png)
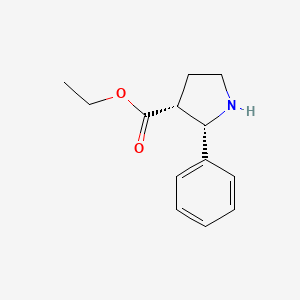
![2-[4-(3-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2675434.png)


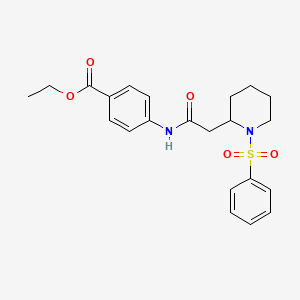
![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyrazine-2-carboxamide](/img/structure/B2675440.png)
![2-{4-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2675446.png)
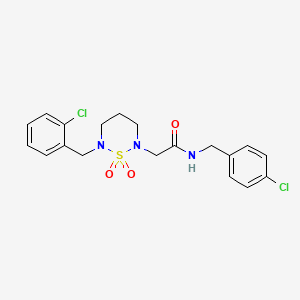
![3-(2-(benzo[d][1,3]dioxol-5-ylmethyl)-2H-tetrazol-5-yl)aniline](/img/structure/B2675449.png)
